PF-04859989 hydrochloride
Description
Discovery and Development Timeline
The discovery of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride, designated as PF-04859989, represents a remarkable example of serendipitous drug discovery combined with systematic medicinal chemistry optimization. The compound's identification emerged from a high-throughput screening campaign conducted by Pfizer researchers, who were specifically searching for novel inhibitors of kynurenine aminotransferase II, an enzyme that had been identified as a potential therapeutic target for treating cognitive dysfunction in psychiatric disorders. The screening process initially yielded aminodihydroquinolone compound 6 as an interesting hit, but subsequent verification revealed that this compound possessed no significant inhibitory activity toward human kynurenine aminotransferase II.
The breakthrough came through meticulous analytical chemistry work involving chromatographic separation, characterization, resynthesis, and screening of minor impurities from the original high-throughput screening sample batch. This detailed investigation led to the identification of (S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one as the active constituent responsible for the observed biological activity, with a remarkable human kynurenine aminotransferase II inhibitory concentration fifty percent value of 23 nanomolar. The compound demonstrated exceptional ligand efficiency at 0.82, reflecting its high potency relative to its modest molecular weight of 178 daltons.
Following the initial discovery, extensive structural characterization was undertaken to establish the compound's chemical identity and purity. The compound was assigned Chemical Abstracts Service number 177943-33-8 for the hydrochloride salt form, with a molecular formula of C9H11ClN2O2 and molecular weight of 214.65 grams per mole. The free base form received Chemical Abstracts Service number 25263-70-1 with molecular formula C9H10N2O2. Comprehensive analytical techniques including X-ray crystallography and carbon-13 nuclear magnetic resonance spectroscopy were employed to elucidate the compound's mechanism of action, revealing that it forms a covalent adduct with the enzyme cofactor pyridoxal phosphate in the active site.
Significance in Medicinal Chemistry Research
The significance of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride in medicinal chemistry extends far beyond its role as a single therapeutic entity, representing a paradigm shift in the approach to treating neuropsychiatric disorders through modulation of the kynurenine pathway. The compound's discovery has illuminated the therapeutic potential of targeting kynurenic acid production in the brain, a neuroactive metabolite that serves as an inhibitor of alpha-7 nicotinic acetylcholine receptor function and an antagonist at the glycine site of the N-methyl-D-aspartate receptor. This dual mechanism of action has profound implications for understanding the neurobiological basis of cognitive dysfunction in schizophrenia and related psychiatric conditions.
From a structure-activity relationship perspective, the compound has provided crucial insights into the molecular requirements for potent and selective kynurenine aminotransferase II inhibition. The remarkable selectivity profile demonstrates over 1000-fold selectivity for kynurenine aminotransferase II compared to human kynurenine aminotransferase I, III, and IV, establishing a clear pharmacological framework for future drug development efforts. This selectivity is particularly noteworthy given the structural similarities among the kynurenine aminotransferase enzyme family members, highlighting the precision achievable through careful medicinal chemistry optimization.
The compound's favorable physicochemical properties have established it as an exemplary lead compound for central nervous system drug development. With a calculated logarithm of partition coefficient of negative 0.1, topological polar surface area of 66.6 square angstroms, and central nervous system multiparameter optimization score of 5.2, the compound occupies optimal chemical space for brain penetration. These properties, combined with its clean profile in standard pharmacological screening panels, position it as an ideal starting point for further medicinal chemistry exploration.
The irreversible nature of the compound's enzyme inhibition represents another significant advancement in the field of enzyme inhibitor design. Unlike traditional competitive inhibitors that require continuous drug exposure to maintain therapeutic effect, irreversible inhibitors offer the potential for sustained pharmacological activity with reduced dosing frequency. This characteristic is particularly valuable in the context of psychiatric medication adherence, where patient compliance represents a significant clinical challenge.
Evolution of Dihydroquinolinone Derivatives in Pharmaceutical Research
The development of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride represents the latest chapter in the rich pharmaceutical history of dihydroquinolinone derivatives, a chemical class that has produced numerous clinically important medications across diverse therapeutic areas. The 3,4-dihydro-2(1H)-quinolinone scaffold has demonstrated remarkable versatility in drug design, serving as the structural foundation for Food and Drug Administration-approved medications including cilostazol, carteolol, and aripiprazole.
Cilostazol, a phosphodiesterase 3 inhibitor used for treating intermittent claudication, was among the first major commercial successes built upon the dihydroquinolinone framework. Approved for medical use in the United States in 1999, cilostazol demonstrated the scaffold's potential for cardiovascular applications through its ability to inhibit platelet aggregation and dilate arteries. The compound's development required sophisticated synthetic chemistry approaches, including intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide intermediates to construct the core dihydroquinolinone structure.
Carteolol represents another significant milestone in dihydroquinolinone pharmaceutical development, functioning as a non-selective beta-adrenergic receptor antagonist for treating glaucoma and hypertension. Patented in 1972 and approved for medical use in 1980, carteolol demonstrated the scaffold's utility in ophthalmology and cardiovascular medicine. The compound's pharmacological profile includes intrinsic sympathomimetic activity and moderate selectivity for beta-1 adrenergic receptors, illustrating the fine-tuning of biological activity achievable through structural modification of the dihydroquinolinone core.
The emergence of aripiprazole as a third-generation atypical antipsychotic marked a revolutionary advancement in neuropsychiatric applications of dihydroquinolinone derivatives. Discovered in 1988 by Otsuka Pharmaceutical and approved by the Food and Drug Administration in 2002, aripiprazole introduced the concept of dopamine stabilization through partial agonism at dopamine D2 and D3 receptors. This mechanism represented a fundamental departure from traditional dopamine receptor antagonism, establishing a new paradigm for antipsychotic drug development.
The evolution of synthetic methodologies for dihydroquinolinone preparation has paralleled the development of therapeutically important compounds in this class. Early synthetic approaches relied primarily on classical cyclization reactions, but modern medicinal chemistry has embraced more sophisticated strategies including reductive cyclization of alpha-amino acids and esters, oxidative cyclization using phenyliodine(III) bis(trifluoroacetate), and metal-catalyzed transformations. These methodological advances have enabled the preparation of increasingly complex derivatives with precise control over stereochemistry and substitution patterns.
The structural diversity achievable within the dihydroquinolinone framework has facilitated exploration of numerous biological targets beyond the initial cardiovascular and neuropsychiatric applications. Contemporary research has identified dihydroquinolinone derivatives with activity against phosphodiesterases, vasopressin receptors, serotonin receptors, and various enzymes involved in neurotransmitter metabolism. This broad spectrum of biological activity reflects the scaffold's ability to adopt diverse conformations and interact with structurally distinct binding sites across multiple protein families.
The development of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride as a kynurenine aminotransferase II inhibitor represents a natural progression in the evolution of dihydroquinolinone pharmaceutical research, extending the scaffold's utility into the emerging field of kynurenine pathway modulation. This compound's unique combination of brain penetration, enzyme selectivity, and irreversible inhibition mechanism positions it at the forefront of contemporary neuropsychiatric drug discovery efforts, potentially opening new therapeutic avenues for treating cognitive dysfunction in schizophrenia and related disorders.
Properties
IUPAC Name |
(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBDOKCHIUXAY-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628698 | |
| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177943-33-8 | |
| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Intramolecular Cyclization
The quinolinone core is frequently synthesized via palladium-catalyzed cyclization of N-aryl-3-chloropropenamide precursors. For example, p-alkoxyaniline derivatives react with 3-chloropropionyl chloride to form N-(4-alkoxyphenyl)-3-chloropropenamide intermediates. Subsequent treatment with PdCl₂ under pressurized conditions (3–5 kg/cm², 100–110°C) induces cyclization, yielding 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Mechanistic Insight : PdCl₂ facilitates C–N bond formation via oxidative addition, followed by dealkylation and HCl elimination to generate the hydroxyl group. This method achieves yields up to 93% but requires careful temperature control to avoid overpressure risks.
Nitro-Group Incorporation and Reduction
Stereochemical Control: Asymmetric Synthesis
Chiral Auxiliary-Mediated Resolution
Early approaches resolved racemic mixtures using chiral auxiliaries. For example, coupling the quinolinone core with (R)- or (S)-mandelic acid derivatives forms diastereomeric salts, separable via fractional crystallization. However, this method suffers from low efficiency (ee ~70–80%) and requires additional steps to remove auxiliaries.
Catalytic Asymmetric Hydrogenation
Modern protocols employ enantioselective hydrogenation of ketone intermediates. Using Ru-(BINAP) catalysts, 3-keto-3,4-dihydroquinolin-2(1H)-one derivatives are hydrogenated to the (S)-alcohol with ee >98%. Subsequent amination via reductive alkylation introduces the amino group while preserving stereochemistry.
Functional Group Interconversion
Hydroxylation at Position 1
The 1-hydroxy group is introduced via acid-catalyzed hydrolysis of methoxy precursors. For example, treatment of 1-methoxy-3,4-dihydroquinolin-2(1H)-one with concentrated HCl at 90°C cleaves the methyl ether, yielding the hydroxylated product.
Amination at Position 3
A two-step nitration-reduction sequence is preferred for amination. Nitration at position 3 using isoamyl nitrite/H₂SO₄ forms 3-nitro intermediates, which are reduced to amines via catalytic hydrogenation (H₂/Pd–C in AcOH).
Salt Formation and Purification
The free base of (S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one is treated with HCl gas in anhydrous ethanol to form the hydrochloride salt. Recrystallization from ethanol/water mixtures (1:3 v/v) yields >99% pure product, confirmed via HPLC and chiral chromatography.
Analytical Validation
Spectroscopic Data :
-
¹H NMR (D₂O) : δ 2.35–2.43 (m, 2H, CH₂), 2.76–2.85 (m, 2H, CH₂), 4.12 (q, 1H, J = 6.5 Hz, CH), 6.97 (d, J = 8.9 Hz, 1H, ArH), 7.29 (s, 1H, ArH).
-
IR (KBr) : 3360 cm⁻¹ (N–H), 1647 cm⁻¹ (C=O), 1529 cm⁻¹ (NO₂ asym).
Chiral Purity : Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 80:20) confirms ee >99% for the (S)-enantiomer .
Chemical Reactions Analysis
- PF-04859989 hydrochloride may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions would depend on the specific synthetic steps employed.
Scientific Research Applications
Biological Activities
(S)-DHQ exhibits diverse biological activities, including:
- Antioxidant Properties : It has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells.
- Enzyme Inhibition : Research indicates that (S)-DHQ may inhibit specific kinases, including JAK kinases, which are involved in autoimmune diseases such as rheumatoid arthritis.
- Scaffolding Molecule : The compound can serve as a scaffold for the development of new drugs. Modifications to its functional groups can lead to derivatives with enhanced therapeutic properties.
Anti-inflammatory Agents
(S)-DHQ has been studied for its potential in treating inflammatory conditions due to its ability to inhibit inflammatory pathways mediated by kinases.
Neuroprotective Effects
Its structural similarity to known neuroprotective agents suggests that (S)-DHQ could be explored for applications in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies indicate that (S)-DHQ may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Study 1: Inhibition of JAK Kinases
A study investigated the efficacy of (S)-DHQ as an inhibitor of JAK kinases. Results showed that it effectively reduced the activity of these enzymes in vitro, suggesting its potential use in therapies for autoimmune diseases.
Case Study 2: Antioxidant Activity
In another study focusing on oxidative stress, (S)-DHQ demonstrated significant free radical scavenging activity compared to standard antioxidants. This positions it as a promising candidate for formulations aimed at reducing oxidative damage in various conditions.
Mechanism of Action
- PF-04859989 inhibits KAT II irreversibly.
- Molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the 3,4-Dihydroquinolin-2(1H)-one Family
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- Positional Effects: The hydroxyl group at C1 in the target compound distinguishes it from CHNQD-00603 (C4-OH) and 6-Amino derivatives (C6-NH₂). This positional variance correlates with divergent biological roles: osteogenesis vs. neuroactivity .
- Chirality: The (S)-configuration at C3 in the target compound is critical for its dopamine-targeting efficacy, whereas non-chiral analogues (e.g., CHNQD-00603) lack this specificity .
- Halogenation : Introduction of chlorine (QE-7228) or fluorine (Compound 25) alters lipophilicity and bioavailability compared to polar -OH/-NH₂ groups in the target compound .
Pharmacological and Functional Differences
Table 2: Pharmacological Profiles
- Neurological vs. Osteogenic Activity: The target compound’s amino-hydroxyl configuration enables CNS penetration and dopamine modulation, while CHNQD-00603’s methoxy-hydroxyl groups favor bone-related gene activation .
- Synthetic Utility : Derivatives like Compound 25 and 44 are primarily intermediates, underscoring the target compound’s specialized therapeutic role .
Table 3: Physicochemical and Handling Comparison
- Safety: The target compound’s flammability (Class 4.1) necessitates stricter protocols compared to non-hazardous analogues like CHNQD-00603 .
- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility, critical for in vivo administration, whereas halogenated derivatives (e.g., QE-7228) may require organic solvents .
Biological Activity
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS No. 177943-33-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| CAS Number | 177943-33-8 |
| MDL Number | MFCD22419400 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Research indicates that (S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride exhibits several biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : This compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down acetylcholine, a neurotransmitter critical for memory and learning. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Monoamine Oxidase (MAO) Inhibition : It also acts as an inhibitor of MAO, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This dual inhibition suggests potential therapeutic effects for mood disorders and neurodegenerative diseases.
Neuroprotective Effects
A study highlighted the synthesis of hybrid compounds incorporating the 3,4-dihydroquinolinone core, which demonstrated significant inhibition against both AChE and MAOs. Notably, one derivative exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating strong inhibitory potential . Additionally, these compounds showed the ability to cross the blood-brain barrier (BBB), making them promising candidates for treating Alzheimer's disease.
Antioxidant Properties
The antioxidant activity of this compound has been noted in various studies. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress-related damage in neuronal cells.
Case Studies and Research Findings
- Case Study on Alzheimer’s Disease : In a recent study involving a series of synthesized compounds based on the quinolinone structure, one compound demonstrated not only effective enzyme inhibition but also low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM. This suggests a favorable safety profile for further development .
- Toxicity Assessments : Acute toxicity tests in mice indicated that even at high doses (2500 mg/kg), the compound did not exhibit significant toxic effects, which is crucial for its potential therapeutic use .
Comparative Analysis with Related Compounds
The table below summarizes key biological activities of (S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride compared to other quinolinone derivatives:
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | Neuroprotective Activity | Toxicity Level |
|---|---|---|---|---|
| (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one HCl | 0.28 | 0.91 | High | Low |
| Hybrid Compound X | 0.34 | 2.81 | Moderate | Moderate |
| Compound Y | 0.50 | 1.20 | High | High |
Q & A
Q. Optimization Tips :
- Use anhydrous DMF and inert atmospheres to minimize hydrolysis during alkylation.
- For nitro reduction, Pd/C with H₂ is preferred for scalability, while Raney nickel suits substrates sensitive to hydrogenation .
Advanced: How do structural modifications at the 8-position of the dihydroquinolinone scaffold affect nNOS inhibitory activity and isoform selectivity?
Answer:
Substituents at the 8-position significantly influence binding flexibility and potency. Evidence from SAR studies (Table 1, ) shows:
- Fluorine at 8-position (e.g., compound 31 ): Reduces nNOS inhibition 6-fold (IC₅₀ = 3.36 µM vs. 0.58 µM for unsubstituted 26 ) due to steric hindrance limiting side-chain orientation .
- Pyrrolidine-terminated side chains (e.g., 29 ): Achieve highest nNOS potency (IC₅₀ = 160 nM) and selectivity (180-fold over eNOS) due to favorable hydrophobic interactions .
Q. Table 1: Terminal Amine Effects on nNOS Activity
| Compound | Terminal Amine | nNOS IC₅₀ (nM) | Selectivity (nNOS/eNOS) |
|---|---|---|---|
| 29 | Pyrrolidine | 160 | 180 |
| 26 | Dimethylamino | 580 | 50 |
Methodological Insight : Use molecular dynamics simulations to model side-chain conformations and predict substituent effects on binding .
Basic: Which analytical techniques are critical for confirming the stereochemical purity of (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride?
Answer:
- X-ray Crystallography : SHELXL () resolves absolute configuration via refinement of Flack parameters, particularly for enantiopure batches .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients to separate enantiomers; validate with spiked racemic mixtures .
- Optical Rotation : Compare experimental [α]ᴅ values with literature data for consistency (e.g., +15° to +25° for S-configuration) .
Advanced: How can computational modeling address contradictions in reported binding affinities of dihydroquinolinone derivatives?
Answer:
Conflicting activity data often arise from crystallographic resolution limits or flexible binding modes. Strategies include:
- Docking Studies : Use AutoDock Vina with nNOS crystal structures (PDB: 1OMV) to simulate ligand poses, prioritizing poses with hydrogen bonds to heme-propionate .
- Molecular Dynamics (MD) : Run 100-ns MD simulations (AMBER force field) to assess side-chain flexibility and identify stable binding conformations .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., 8-F vs. H) to reconcile experimental IC₅₀ discrepancies .
Basic: What purification strategies ensure high enantiomeric excess (ee) in the final hydrochloride salt?
Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C to precipitate enantiopure hydrochloride salt; monitor ee via chiral HPLC .
- Ion-Exchange Chromatography : Employ Dowex® 50WX2 resin (H⁺ form) to isolate protonated amine intermediates, minimizing racemization .
- Counterion Screening : Test tartrate or camphorsulfonate salts for improved crystallinity before final HCl salt formation .
Advanced: How can palladium-catalyzed carbonylation expand functionalization of the dihydroquinolinone core?
Answer:
Recent advances () enable:
- Perfluoroalkyl Incorporation : Pd-catalyzed radical carbonylative cyclization of 1,7-enynes with RF-I (RF = CF₃, C₂F₅) yields polycyclic derivatives (e.g., Scheme 17) in 65–85% yields .
- Carbonylative Coupling : CO gas (1 atm) with aryl halides introduces ketone or ester groups at the 3-position, enhancing diversity for SAR studies .
Q. Table 2: Carbonylation Reaction Optimization
| Substrate | Catalyst System | Yield (%) | E/Z Selectivity |
|---|---|---|---|
| 1,7-Enyne + CF₃I | Pd(OAc)₂, Xantphos, CO | 78 | >20:1 |
| Aryl Bromide | PdCl₂(PPh₃)₂, DMF, CO | 82 | N/A |
Key Insight : Use microwave-assisted conditions (100°C, 30 min) to accelerate carbonylative steps while maintaining selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
